1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt

Catalog No.
S1495243
CAS No.
73548-70-6
M.F
C38H78NO10P
M. Wt
740 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-gl...

CAS Number

73548-70-6

Product Name

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt

IUPAC Name

azane;[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

Molecular Formula

C38H78NO10P

Molecular Weight

740 g/mol

InChI

InChI=1S/C38H75O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);1H3

InChI Key

KSVUSCAQEBSOIJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.N

Synonyms

Hexadecanoic Acid 1-[[[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1-oxohexadecyl)oxy]ethyl Ester Ammonium Salt

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.N

Biomembrane Studies:

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt, also known as Dipalmitoyl phosphatidylglycerol (DPPG) or DL-α-Phosphatidyl-DL-glycerol, is a synthetic phospholipid commonly used in scientific research, particularly in studies of biological membranes. Its structure closely mimics the natural phospholipids found in cell membranes, making it a valuable tool for understanding membrane structure, function, and dynamics [, ].

DPPG can be incorporated into artificial bilayer membranes, which are simplified models of biological membranes used in various studies. These membranes can be used to investigate various membrane properties, such as fluidity, permeability, and interaction with membrane-associated proteins [].

Protein-Lipid Interactions:

DPPG is also used to study the interaction of proteins with membranes. Since it lacks a head group charge, it creates a neutral environment that allows researchers to focus on the non-electrostatic interactions between proteins and lipids []. This is crucial for understanding how certain proteins bind to and function within membranes.

Signal Transduction and Enzyme Activity:

DPPG can be used to investigate the role of lipids in signal transduction pathways and enzyme activity. Specific lipids can influence the activity of certain enzymes embedded within membranes. By incorporating DPPG into artificial membranes, researchers can study how these interactions impact various cellular processes [].

Origin and Significance:

Phospholipids are essential components of cell membranes, forming the bilayer structure that separates the internal and external environments of the cell []. 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a synthetic analogue of naturally occurring phospholipids in cell membranes. It is used in scientific research for various purposes, including:

  • Formation of lipid bilayers: These bilayers mimic the structure of cell membranes and are used in studies of membrane proteins, membrane transport, and other cellular processes.
  • Proteomics research: DL-PG can be used in protein interaction studies and for solubilizing membrane proteins for further analysis.

Molecular Structure Analysis

The molecule consists of several key components:

  • Glycerol backbone: This is the central 3-carbon alcohol chain, with the "rac" designation indicating a mixture of stereoisomers at the second carbon [].
  • Dihexadecanoyl groups: These are two 16-carbon fatty acid chains (hexadecanoic acid) attached to the first and second carbons of the glycerol backbone through ester linkages.
  • Phosphate group: This group is linked to the third carbon of the glycerol backbone via a phosphodiester bond.
  • Ammonium cation: This positively charged ion (NH4+) balances the negative charge of the phosphate group.

The amphipathic nature of the molecule is a notable aspect of its structure. The fatty acid chains are hydrophobic (water-fearing), while the phosphate group and ammonium cation are hydrophilic (water-loving). This polarity allows DL-PG to form bilayer structures in water, with the hydrophobic tails oriented towards each other in the interior and the hydrophilic headgroups facing the water at either side [].


Chemical Reactions Analysis

Synthesis:

The specific synthesis of DL-PG may involve variations, but generally involves acylation reactions between the glycerol backbone and the fatty acid chains, followed by phosphorylation [].

Other Reactions:

DL-PG can participate in various reactions typical of phospholipids, including hydrolysis by phospholipases, which are enzymes that break down phospholipids [].

Due to the presence of the ammonium cation, DL-PG may also undergo ion exchange reactions with other cations.

The specific details of these reactions would depend on the experimental conditions.


Physical And Chemical Properties Analysis

  • State: Likely a solid at room temperature due to the long fatty acid chains [].
  • Solubility: Insoluble in water due to the hydrophobic tails, but soluble in organic solvents like chloroform and methanol [].
  • Melting point: Expected to be high due to the long fatty acid chains, but specific data may not be readily available.
  • Stability: Relatively stable under neutral or slightly acidic conditions, but may hydrolyze under basic conditions [].

DL-PG, like other phospholipids in cell membranes, plays a crucial role in maintaining membrane structure and function. The bilayer structure formed by DL-PG provides a barrier that controls the movement of molecules and ions into and out of the cell []. Additionally, the head group interactions of phospholipids can influence various cellular processes like signal transduction and enzymatic activity at the membrane surface [].

Dates

Modify: 2023-08-15

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